

Application Notes and Protocols for 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

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Compound of Interest

Compound Name: 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

Cat. No.: B098850

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile** as a precursor to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group, also known as a "caging" group. This system allows for the light-induced release of biologically active molecules, offering precise spatiotemporal control in various research and drug development applications.

The core concept involves the conversion of the starting nitrile to the corresponding carboxylic acid, which is then used to "cage" alcohols or amines via ester or amide linkages, respectively. Subsequent irradiation with UV light cleaves the protecting group, releasing the active molecule.

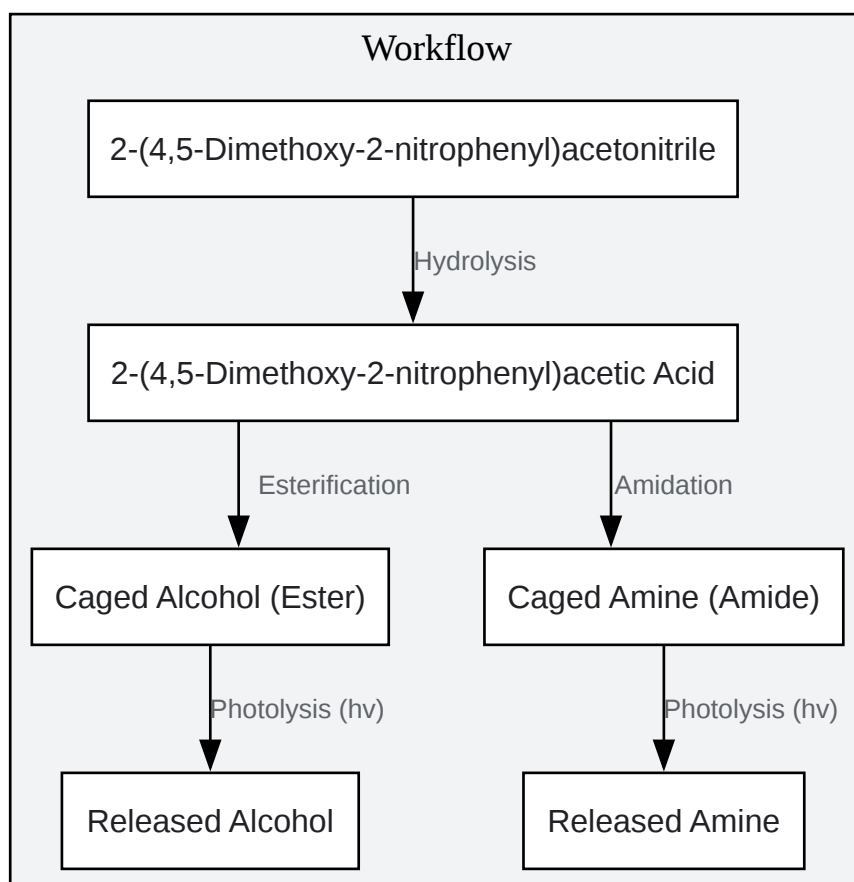
Chemical Properties of the Precursor

Property	Value
CAS Number	17354-04-0
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₄
Molecular Weight	222.20 g/mol
Appearance	Pale yellow to yellow crystalline solid
Melting Point	110-112 °C

Experimental Protocols

The overall workflow for utilizing **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile** as a photolabile protecting group precursor involves three main stages:

- Activation: Hydrolysis of the nitrile to the corresponding carboxylic acid.
- Protection ("Caging"): Coupling of the carboxylic acid with an alcohol or amine.
- Deprotection ("Uncaging"): Photolytic cleavage to release the free alcohol or amine.



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Caption: Overall workflow for the use of **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile**.

Protocol 1: Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid

This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid, which serves as the activated photolabile protecting group. The procedure is adapted from a general method for the hydrolysis of nitrophenylacetonitriles.^[1]

Materials:

- **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile**
- Concentrated Sulfuric Acid (H₂SO₄)
- Deionized Water
- Ice
- Round-bottom flask
- Reflux condenser
- Buchner funnel and filter paper
- Beakers

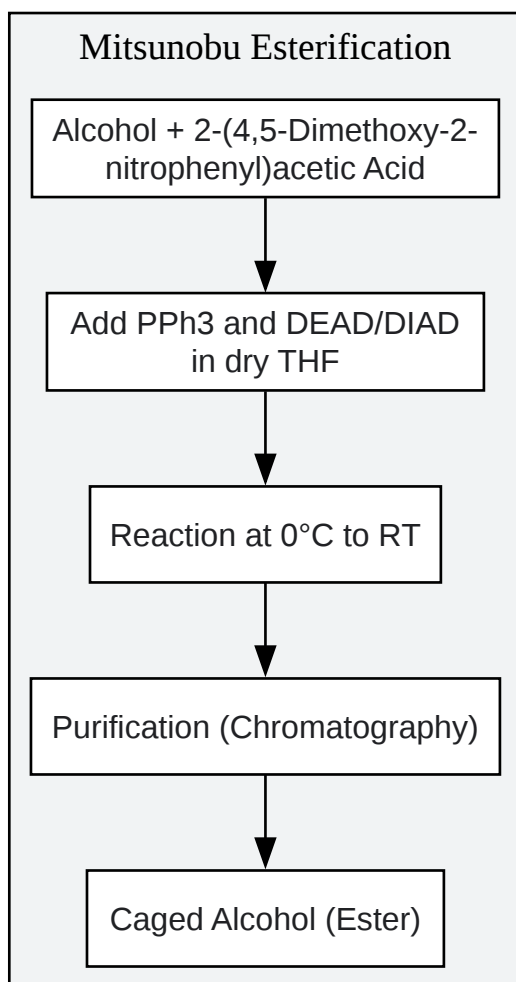
Procedure:

- In a round-bottom flask, carefully add **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile**.
- Prepare a solution of aqueous sulfuric acid by slowly adding concentrated H₂SO₄ to an equal volume of deionized water with cooling.
- Add the sulfuric acid solution to the nitrile in the flask.
- Attach a reflux condenser and heat the mixture to reflux for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture in an ice bath.

- Slowly pour the cooled reaction mixture into a beaker containing ice water to precipitate the carboxylic acid.
- Collect the precipitate by vacuum filtration using a Buchner funnel.
- Wash the solid with cold deionized water.
- Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid.
- Dry the purified product under vacuum. The expected yield is typically high (92-95% for similar reactions).^[1]

Protocol 2: Protection ("Caging") of Alcohols and Amines

The Mitsunobu reaction is a mild and efficient method for the esterification of primary and secondary alcohols with inversion of stereochemistry.^{[2][3]}



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Caption: Experimental workflow for Mitsunobu esterification.

Materials:

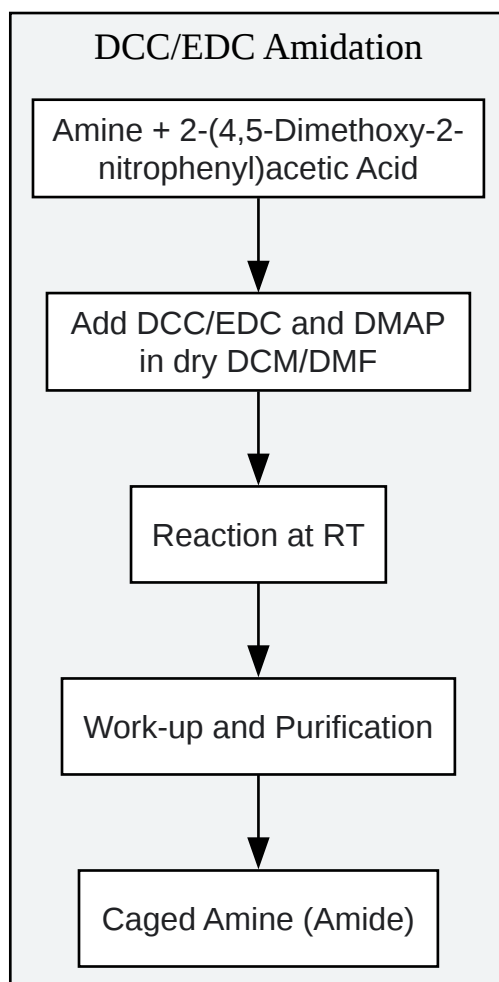
- Alcohol to be protected
- 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid
- Triphenylphosphine (PPh₃)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)

- Silica gel for column chromatography

Procedure:

- Dissolve the alcohol (1.0 eq), 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography to isolate the "caged" alcohol (ester).

Carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to form amide bonds between carboxylic acids and amines.^{[4][5][6]}



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Caption: Experimental workflow for DCC/EDC amidation.

Materials:

- Amine to be protected
- 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid
- DCC or EDC
- 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

- Dissolve the amine (1.0 eq), 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM or DMF.
- Add DCC or EDC (1.2 eq) to the solution at room temperature.
- Stir the reaction mixture for 4-12 hours, monitoring by TLC.
- If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, the urea byproduct is water-soluble and can be removed during aqueous work-up.
- Wash the filtrate or reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the "caged" amine (amide).

Protocol 3: Photolytic Deprotection ("Uncaging")

The photolytic cleavage of the DMNB group is typically achieved by irradiation with UV light in the range of 350-365 nm.^{[7][8]}

Materials:

- "Caged" compound
- Appropriate solvent (e.g., acetonitrile, methanol, aqueous buffer)
- UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter or a 365 nm LED array)
- Quartz or Pyrex reaction vessel

Procedure:

- Dissolve the "caged" compound in a suitable solvent in a quartz or Pyrex reaction vessel. The choice of solvent can influence the reaction rate and should be transparent at the irradiation wavelength.
- Irradiate the solution with a UV lamp. The irradiation time will depend on the concentration of the substrate, the intensity of the light source, and the quantum yield of the specific compound. Typical irradiation times can range from minutes to a few hours.[8]
- Monitor the deprotection by TLC, HPLC, or LC-MS.
- Upon completion, remove the solvent under reduced pressure.
- The photolysis byproducts, such as 4,5-dimethoxy-2-nitrosobenzaldehyde, can be removed by standard purification techniques like column chromatography or extraction.

Data Presentation

Table 1: Representative Yields for Protection and Deprotection Reactions

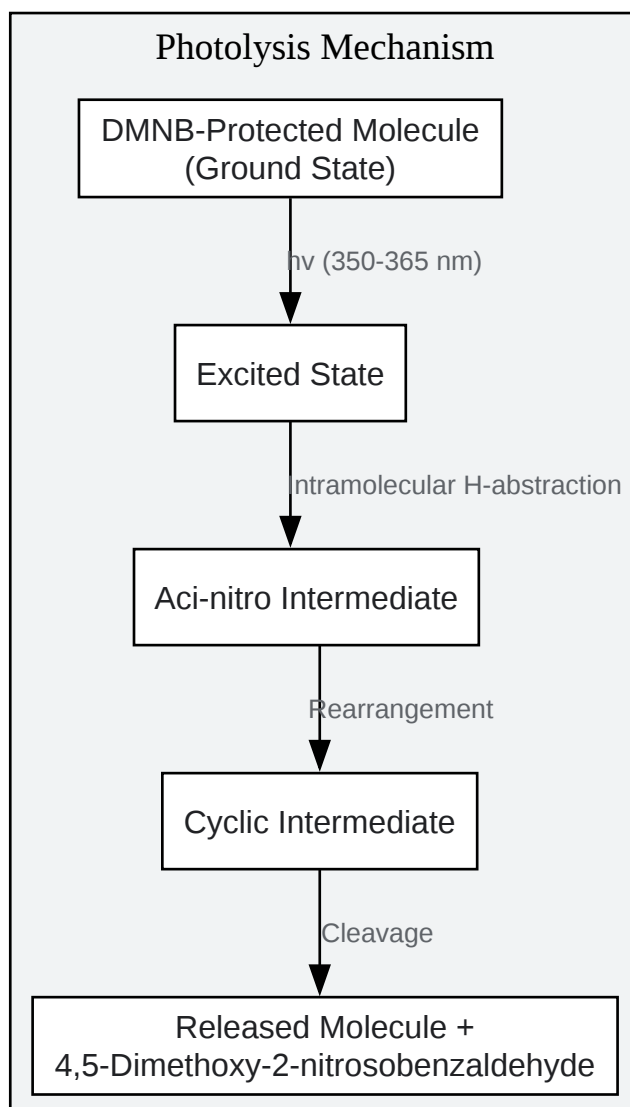
Substrate	Protection Method	"Caged" Product	Protection Yield (%)	Deprotection Yield (%)	Reference
Secondary Alcohol	Mitsunobu	Ester	>85	>90	Adapted from[9]
Primary Amine	DCC Coupling	Amide	70-90	>90	Adapted from[4]
Carboxylic Acid	Esterification	Ester	92	92	[7]

Table 2: Photochemical Properties of DMNB-Caged Compounds

Caged Molecule	Wavelength (nm)	Quantum Yield (Φ)	Solvent	Reference
DMNB-caged N-phenylpyrimidine-2-amine	365	Varies with substituent	DMSO	[7]
4,5-Dimethoxy-2-nitrobenzyl alcohol	308	-	Acetonitrile/Ethanol	[10]
DMNB-caged carbamates	254	0.11 - 0.62	Solid State	[11] [12]

Signaling Pathway and Mechanism

The photolytic cleavage of the 2-nitrobenzyl protecting group proceeds via an intramolecular hydrogen abstraction by the excited nitro group, followed by rearrangement to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.



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Caption: Mechanism of photolytic deprotection of DMNB-caged compounds.

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